molecular formula C18H28BNO4 B1372510 tert-Butyl (5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 1150561-75-3

tert-Butyl (5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No.: B1372510
CAS No.: 1150561-75-3
M. Wt: 333.2 g/mol
InChI Key: WVTNHPZOSNRLET-UHFFFAOYSA-N
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Description

Tert-Butyl (5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: is a chemical compound with the molecular formula C18H28BNO4 . It is a boronic acid derivative that is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the formation of carbon-carbon bonds.

Biochemical Analysis

Biochemical Properties

tert-Butyl (5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is known to interact with palladium catalysts, which are essential for the activation of the boronic ester group, leading to the formation of new chemical bonds . The nature of these interactions involves the coordination of the boron atom with the palladium catalyst, enhancing the reactivity of the compound and enabling efficient coupling reactions.

Cellular Effects

The effects of This compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases and phosphatases, enzymes that play crucial roles in cell signaling . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. The boronic ester group in the compound can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its mechanism of action . This reversible binding allows the compound to act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. Furthermore, the compound can influence gene expression by binding to DNA or RNA, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or acidic environments . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where it has been used to modulate enzyme activity and gene expression over several days.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, which are dose-dependent. These findings highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety.

Metabolic Pathways

This compound: is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization in biochemical reactions . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can further participate in biochemical reactions. Additionally, the compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration and localization. Once inside the cell, the compound can bind to various proteins, influencing its distribution and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The precise localization of the compound within the cell can significantly impact its biochemical effects and overall cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a series of organic reactions starting from commercially available precursors. One common method involves the reaction of 5-methyl-2-bromophenyl carbamate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst under mild conditions. The reaction typically requires an inert atmosphere (e.g., nitrogen or argon) and is conducted in an appropriate solvent such as toluene or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound primarily undergoes Suzuki-Miyaura cross-coupling reactions , where it acts as a boronic acid derivative to form carbon-carbon bonds. It can also participate in nucleophilic substitution reactions and oxidation-reduction reactions .

Common Reagents and Conditions

  • Suzuki-Miyaura Cross-Coupling: : Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), solvent (e.g., water/ethanol mixture).

  • Nucleophilic Substitution: : Strong nucleophiles (e.g., amines, alcohols), polar aprotic solvents (e.g., DMF, DMSO).

  • Oxidation-Reduction: : Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride).

Major Products Formed

  • Suzuki-Miyaura Cross-Coupling: : Biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

  • Nucleophilic Substitution: : Substituted phenyl carbamates.

  • Oxidation-Reduction: : Oxidized or reduced derivatives of the starting material.

Scientific Research Applications

This compound is extensively used in organic synthesis , particularly in the pharmaceutical industry for the development of new drugs. It is also employed in material science for the creation of advanced polymers and biological research for the study of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Tert-Butyl (5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: is unique due to its stability and reactivity in cross-coupling reactions. Similar compounds include phenylboronic acid , pinacol boronic acid , and boronic esters . the presence of the tert-butyl group and the methyl substituent on the phenyl ring enhances its stability and reactivity compared to these analogs.

Properties

IUPAC Name

tert-butyl N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO4/c1-12-9-10-13(19-23-17(5,6)18(7,8)24-19)14(11-12)20-15(21)22-16(2,3)4/h9-11H,1-8H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTNHPZOSNRLET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674154
Record name tert-Butyl [5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150561-75-3
Record name tert-Butyl [5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1150561-75-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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